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molecular formula C19H16O7 B8661775 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid CAS No. 119563-94-9

4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid

Cat. No. B8661775
M. Wt: 356.3 g/mol
InChI Key: YCSNHAFEDLDNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886806

Procedure details

9.9 ml Diisopropylamine were reacted with 12 ml tetrahydrofuran under a nitrogen atmosphere, and 44.5 ml 1.6 n butyllithium/n-hexane were added at 0° C. to this mixture, and the mixture was cooled to -60° C. Then a further 50 ml of absolute tetrahydrofuran were added, and the solution was cooled to -78° C. A solution of 15 g 3',4',5'-trimethoxyflavone in 500 ml of absolute tetrahydrofuran cooled to about -60° C. was then quickly added to the lithium diisopropylamide solution. After three minutes 10 g of freshly crushed dry ice (CO2, -7820 C.) were added. Then the cooling was removed, and the mixture was allowed to warm to room temperature, excess gaseous carbon dioxide being stirred out of the solution. The reaction mixture was worked up by adjusting to pHl with half-concentrated hydrochloric acid and extracted with dichloromethane. The dichloromethane phase was shaken with an aqueous saturated sodium bicarbonate solution (about 100 ml). The aqueous phase was separated and carefully brought to pH1 with concentrated hydrochloric acid, whereby the resulting 3',4',5'-trimethoxyflavone-3-carboxylic acid precipitated out. The precipitated product was extracted from the reaction mixture with dichloromethane. The dichloromethane phase was separated, dried over sodium sulfate and concentrated, whereupon the product crystallized. 14.75 g of 3',4',5'-trimethoxyflavone-3-carboxylic acid were obtained.
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
1.6
Quantity
44.5 mL
Type
reactant
Reaction Step Two
Name
butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[CH3:19][O:20][C:21]1[CH:22]=[C:23]([CH:35]=[C:36]([O:40][CH3:41])[C:37]=1[O:38][CH3:39])[C:24]1[O:25][C:26]2[C:31]([C:32](=[O:34])[CH:33]=1)=[CH:30][CH:29]=[CH:28][CH:27]=2.C([N-]C(C)C)(C)C.[Li+].[C:50](=[O:52])=[O:51]>O1CCCC1>[CH3:41][O:40][C:36]1[CH:35]=[C:23]([CH:22]=[C:21]([O:20][CH3:19])[C:37]=1[O:38][CH3:39])[C:24]1[O:25][C:26]2[C:31]([C:32](=[O:34])[C:33]=1[C:50]([OH:52])=[O:51])=[CH:30][CH:29]=[CH:28][CH:27]=2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1.6
Quantity
44.5 mL
Type
reactant
Smiles
Name
butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C(C=2OC3=CC=CC=C3C(C2)=O)C=C(C1OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
excess gaseous carbon dioxide being stirred out of the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to -78° C
CUSTOM
Type
CUSTOM
Details
Then the cooling was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
STIRRING
Type
STIRRING
Details
The dichloromethane phase was shaken with an aqueous saturated sodium bicarbonate solution (about 100 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
CUSTOM
Type
CUSTOM
Details
precipitated out
EXTRACTION
Type
EXTRACTION
Details
The precipitated product was extracted from the reaction mixture with dichloromethane
CUSTOM
Type
CUSTOM
Details
The dichloromethane phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, whereupon the product
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=2OC3=CC=CC=C3C(C2C(=O)O)=O)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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